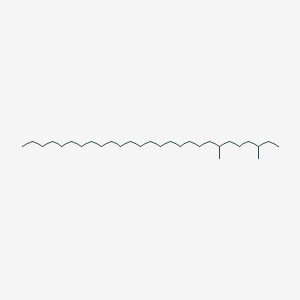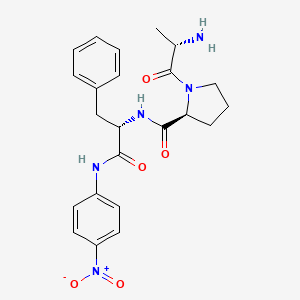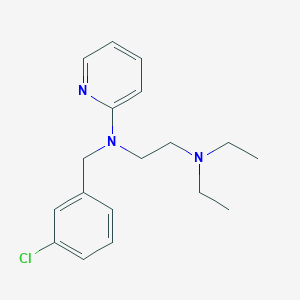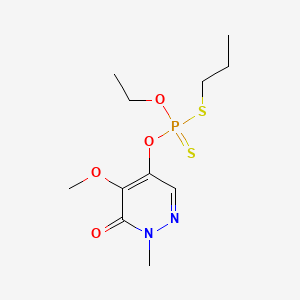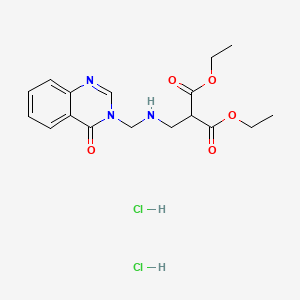
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinyl group, which is known for its diverse biological activities, making it a valuable target for research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinyl intermediate, which is then reacted with propanedioic acid derivatives under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinyl group, leading to different analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which are of interest due to their potential biological activities.
Aplicaciones Científicas De Investigación
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinyl group is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinyl core and exhibit similar biological activities.
Propanedioic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
75159-23-8 |
|---|---|
Fórmula molecular |
C17H23Cl2N3O5 |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
diethyl 2-[[(4-oxoquinazolin-3-yl)methylamino]methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C17H21N3O5.2ClH/c1-3-24-16(22)13(17(23)25-4-2)9-18-10-20-11-19-14-8-6-5-7-12(14)15(20)21;;/h5-8,11,13,18H,3-4,9-10H2,1-2H3;2*1H |
Clave InChI |
IAHJPJBPADYFIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CNCN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


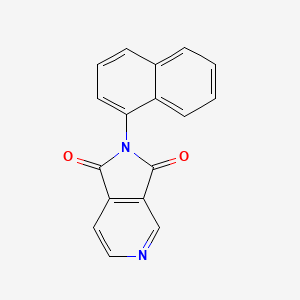
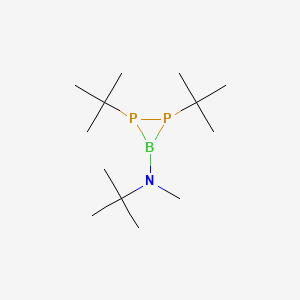
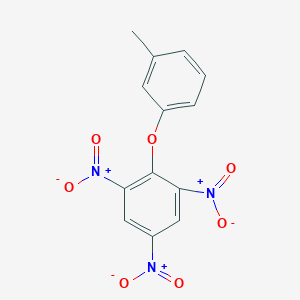

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)
![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)


